N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-17-5-3-4-15(18(17)27-2)19(25)22-10-11-28-20-23-12-16(24-20)13-6-8-14(21)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOZRPUXQVJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of 4-chlorobenzaldehyde with glyoxal and ammonia or an amine.
Thioether formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoethylamine, under basic conditions to form the thioether linkage.
Benzamide formation: Finally, the thioether-imidazole intermediate is acylated with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzamide can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thioether group may interact with thiol groups in proteins, affecting their function. The benzamide moiety can engage in hydrogen bonding and hydrophobic interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Structural and Functional Analysis
- Lipophilicity : The 4-chlorophenyl group enhances lipophilicity, similar to bromine in 11b , facilitating membrane penetration. However, the thioethyl linker in the target compound offers moderate flexibility compared to the pentyl chain in 11b.
- Sustainability: The compound from emphasizes green synthesis using deep eutectic solvents , contrasting with traditional methods (e.g., ethanol recrystallization in W1 ).
Biological Activity
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an imidazole ring, a thioether linkage, and a benzamide functional group. Its molecular formula is , with a molecular weight of approximately 426.94 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity due to potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes:
- Imidazole Derivatives : Compounds containing imidazole rings often exhibit high affinity for multiple receptors, including histamine and certain enzyme targets. The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
- Thioether Linkage : The thioether component may enhance the compound's lipophilicity, aiding in membrane penetration and interaction with intracellular targets.
- Benzamide Functional Group : This group is known for its role in modulating receptor activity and can influence the compound's pharmacokinetic properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis induction | |
| HeLa | 15 | Cell cycle arrest | |
| A549 | 12 | Inhibition of metastasis |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. The presence of the benzamide moiety is known to contribute to its effectiveness against bacterial strains. Studies have demonstrated that similar compounds can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Case Studies
-
Case Study on Anticancer Activity :
A study investigated the effects of this compound on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent anticancer properties through apoptosis induction. -
Case Study on Antimicrobial Effects :
Another study focused on the antimicrobial effects of similar benzamide derivatives against Staphylococcus aureus. The compound exhibited an MIC of 8 µg/mL, demonstrating effective inhibition of bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
